molecular formula C8H8FNO3S B2412599 2-Fluoro-5-(methanesulfinylamino)benzoic acid CAS No. 1850966-36-7

2-Fluoro-5-(methanesulfinylamino)benzoic acid

Cat. No.: B2412599
CAS No.: 1850966-36-7
M. Wt: 217.21
InChI Key: IGRPJVZLUIJYTC-UHFFFAOYSA-N
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Description

2-Fluoro-5-(methanesulfinylamino)benzoic acid is a chemical compound with the molecular formula C8H8FNO3S and a molecular weight of 217.22 g/mol . This compound is characterized by the presence of a fluorine atom, a methanesulfinylamino group, and a benzoic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic fluorination of a suitable precursor, such as a benziodoxole derivative, under specific reaction conditions . The reaction conditions often include the use of solvents like diethyl ether and reagents such as thiophenol and an iridium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(methanesulfinylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methanesulfinylamino group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted benzoic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-5-(methanesulfinylamino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(methanesulfinylamino)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and the methanesulfinylamino group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(methanesulfinylamino)benzoic acid is unique due to the presence of the methanesulfinylamino group, which can impart different chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-fluoro-5-(methanesulfinamido)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3S/c1-14(13)10-5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRPJVZLUIJYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)NC1=CC(=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1850966-36-7
Record name 2-fluoro-5-(methanesulfinylamino)benzoic acid
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